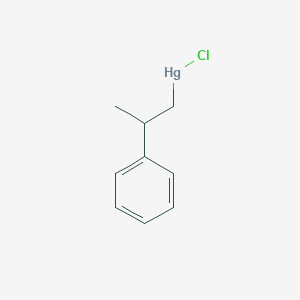

Chloro(2-phenylpropyl)mercury

Description

Chloro(2-phenylpropyl)mercury is an organomercury compound characterized by a mercury atom bonded to a chlorine atom and a 2-phenylpropyl group (C₆H₅-C₃H₆-). Organomercury compounds are historically significant in industrial applications, such as fungicides, preservatives, and chemical synthesis intermediates .

Properties

CAS No. |

27190-78-9 |

|---|---|

Molecular Formula |

C9H11ClHg |

Molecular Weight |

355.23 g/mol |

IUPAC Name |

chloro(2-phenylpropyl)mercury |

InChI |

InChI=1S/C9H11.ClH.Hg/c1-8(2)9-6-4-3-5-7-9;;/h3-8H,1H2,2H3;1H;/q;;+1/p-1 |

InChI Key |

UTNWYEYJPHCSBQ-UHFFFAOYSA-M |

Canonical SMILES |

CC(C[Hg]Cl)C1=CC=CC=C1 |

Origin of Product |

United States |

Chemical Reactions Analysis

NSC 146224 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome and the specific chemical environment. Major products formed from these reactions can vary, but they often include derivatives that retain the core structure of NSC 146224 while exhibiting different chemical properties.

Scientific Research Applications

NSC 146224 has been extensively studied for its applications in scientific research. It is used in chemistry for studying reaction mechanisms and in biology for investigating cellular processes. In medicine, NSC 146224 has potential therapeutic applications, particularly in the treatment of certain diseases. Its unique properties make it a valuable tool in both basic and applied research.

Mechanism of Action

The mechanism of action of NSC 146224 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and ultimately result in the desired therapeutic outcomes. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Chloro(2-phenylethyl)mercury ([27151-79-7])

- Structure : Mercury bonded to chlorine and a 2-phenylethyl group (C₆H₅-C₂H₄-).

- Key Differences: The shorter ethyl chain (vs.

- Toxicity: Organomercury compounds with aromatic groups often exhibit higher neurotoxicity compared to purely aliphatic derivatives due to enhanced membrane permeability .

Chloro(2-phenylvinyl)mercury ([36525-03-8])

Chloro(trifluoromethyl)mercury ([421-10-3])

Chloro(hydroxyphenyl)mercury ([623-07-4])

- Structure : Mercury bonded to chlorine and a hydroxyphenyl group (HO-C₆H₄-).

- Key Differences : The hydroxyl group enhances water solubility, reducing environmental persistence but increasing bioavailability in aquatic systems .

Structural and Functional Analysis Table

| Compound Name (CAS No.) | Key Substituent | Reactivity | Toxicity Profile | Environmental Behavior |

|---|---|---|---|---|

| Chloro(2-phenylpropyl)mercury | Phenylpropyl | Moderate | High neurotoxicity, bioaccumulation | Persistent, lipophilic |

| Chloro(2-phenylethyl)mercury | Phenylethyl | Moderate | Neurotoxic, less lipophilic | Moderate persistence |

| Chloro(2-phenylvinyl)mercury | Styrenyl | High | Reactive metabolites | Photodegradable, reactive |

| Chloro(trifluoromethyl)mercury | Trifluoromethyl | Low | Altered toxicity pathways | Lower bioaccumulation |

| Chloro(hydroxyphenyl)mercury | Hydroxyphenyl | High | Water-soluble, acute toxicity | Reduced persistence, high mobility |

Research Findings and Toxicity Insights

- Bioaccumulation : Phenyl- and alkyl-substituted mercury compounds exhibit higher bioaccumulation factors (BAFs) due to their lipophilicity. For example, methylmercury (a well-studied analogue) has a BAF >10⁶ in aquatic systems .

- Toxicity Mechanisms : Aromatic substituents enhance binding to thiol groups in proteins, disrupting enzymatic functions. This compound likely shares this mechanism .

- Environmental Degradation : Propyl chains may slow degradation compared to ethyl or vinyl groups, leading to prolonged environmental residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.